Cas no 21368-68-3 (DL-Camphor)

DL-Camphor 化学的及び物理的性質
名前と識別子
-
- DL-Camphor
- 1,7,7-TRIMETHYLNORBORNAN-2-ONE
- DL-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTA-2-ONE
- DL-2-CAMPHANONE
- DL-2-KETO-1,7,7-TRIMETHYLNORCAMPHANE
- DL-Camphor - synthetic
- GUM CAMPHOR
- FORMOSA CAMPHOR
- LAUREL CAMPHOR
- Camphor
- 1,7,7-Trimethylbicyclo[2.2.1]-2-heptanone
- 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one
- 1,7,7-Trimethylnorcamphor
- 2-Bornanone
- 2-Camphanone
- 2-Camphonone
- 2-Kamfanon
- 2-Keto-1,7,7-trimethylnorcamphane
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
- Bicyclo[2.2.1]heptane-2-one, 1,7,7-trimet
- Bornane, 2-oxo-
- Camphor, synthetic
- Huile de camphre
- Kampfer
- Matricaria camphor
- Norcamphor, 1,7,7-trimethyl-
- Root bark oil
- Spirit of camphor
- UN 2717
- (+/-)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
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- インチ: 1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
- InChIKey: DSSYKIVIOFKYAU-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2CCC1(C2(C)C)C
計算された属性
- せいみつぶんしりょう: 152.12018
- どういたいしつりょう: 152.12
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ひょうめんでんか: 0
じっけんとくせい
- イオン化ポテンシャル: 8.76 eV
- 色と性状: かねんせいこたい2.密度(g/mL、25/4℃)
- 密度みつど: 0.992
- ゆうかいてん: 175 ºC
- ふってん: 204 ºC
- フラッシュポイント: 64 ºC
- 屈折率: 1.5462 (estimate)
- PSA: 17.07
- LogP: 2.40170
- じょうきあつ: 4 mm Hg ( 70 °C)
- FEMA: 4513 | dl-CAMPHOR
DL-Camphor 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-500g |
(+/-)-Camphor |
21368-68-3 | 95% | 500g |
¥928.00 | 2022-09-29 | |
Aaron | AR00BCA8-25g |
DL-Camphor |
21368-68-3 | 95% | 25g |
$15.00 | 2025-01-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294391A-500g |
DL-Camphor, |
21368-68-3 | ≥96% | 500g |
¥602.00 | 2023-09-05 | |
1PlusChem | 1P00BC1W-25g |
DL-Camphor |
21368-68-3 | 95% | 25g |
$34.00 | 2023-12-19 | |
A2B Chem LLC | AF28036-25g |
DL-Camphor |
21368-68-3 | 95% | 25g |
$26.00 | 2024-04-20 | |
Aaron | AR00BCA8-100g |
DL-Camphor |
21368-68-3 | 95% | 100g |
$42.00 | 2023-12-14 | |
1PlusChem | 1P00BC1W-100g |
DL-Camphor |
21368-68-3 | 95% | 100g |
$56.00 | 2023-12-19 | |
A2B Chem LLC | AF28036-1g |
DL-Camphor |
21368-68-3 | ≥95% | 1g |
$15.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-100g |
(+/-)-Camphor |
21368-68-3 | 95% | 100g |
¥296.00 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294391B-100g |
DL-Camphor, |
21368-68-3 | ≥96% | 100g |
¥150.00 | 2023-09-05 |
DL-Camphor 関連文献
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María Mar Quesada-Moreno,Mariyam Fatima,Robert Medel,Cristóbal Pérez,Melanie Schnell Phys. Chem. Chem. Phys. 2022 24 12849
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2. Palladium complexes of azines, α-diazines and α-2-pyridylazines containing (1R)-(+)-camphor or (1R)-(–)-fenchone groupsBernard L. Shaw,Mark Thornton-Pett,Jonathan D. Vessey J. Chem. Soc. Dalton Trans. 1995 1697
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3. Studies on the preparation of camphorylidene derivatives of α-amino acidsDavid L. Gamble,William P. Hems,Brian Ridge J. Chem. Soc. Perkin Trans. 1 2001 248
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Valérie Blanchet,Dominique Descamps,Stéphane Petit,Yann Mairesse,Bernard Pons,Baptiste Fabre Phys. Chem. Chem. Phys. 2021 23 25612
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D. Catone,N. Zema,T. Prosperi,M. Stener,P. Decleva,P. Nitti,S. Turchini Phys. Chem. Chem. Phys. 2022 24 4626
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María Mar Quesada-Moreno,Albert Virgili,Eva Monteagudo,Rosa M. Claramunt,Juan Ramón Avilés-Moreno,Juan Jesús López-González,Ibon Alkorta,José Elguero Analyst 2018 143 1406
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Philippe Berdagué,Boris Gouilleux,Markus Noll,Stefan Immel,Michael Reggelin,Philippe Lesot Phys. Chem. Chem. Phys. 2022 24 7338
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Laurent Nahon,Lipsa Nag,Gustavo A. Garcia,Iuliia Myrgorodska,Uwe Meierhenrich,Samuel Beaulieu,Vincent Wanie,Valérie Blanchet,Romain Géneaux,Ivan Powis Phys. Chem. Chem. Phys. 2016 18 12696
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Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
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Bárbara Menéndez Pérez,Dominik Schuch,Jens Hartung Org. Biomol. Chem. 2008 6 3532
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Monardella hypoleuca
- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina
DL-Camphorに関する追加情報
DL-Camphor: A Comprehensive Overview
DL-Camphor, also known as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring terpenoid with the CAS registry number 21368-68-3. This compound is renowned for its unique bicyclic structure and has been extensively studied for its diverse applications in pharmaceuticals, cosmetics, and food additives. The name "camphor" itself is derived from the Sanskrit word "karpura," reflecting its historical significance in traditional medicine and perfumery.
The chemical structure of DL-Camphor consists of a bicyclic framework with a ketone group, which contributes to its distinctive aroma and physical properties. Recent studies have highlighted its potential as a versatile chiral building block in organic synthesis. Researchers have demonstrated that the stereochemistry of camphor derivatives plays a crucial role in their pharmacological activities, making them valuable candidates for drug discovery.
DL-Camphor is primarily obtained from the wood of the camphor tree (Cinnamomum camphora), which is native to East Asia. However, advancements in biotechnology have enabled the production of camphor through microbial fermentation, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly practices in the chemical industry.
In the pharmaceutical sector, DL-Camphor has been investigated for its anti-inflammatory and analgesic properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that camphor derivatives exhibit potent inhibitory effects on inflammatory cytokines, suggesting their potential use in treating chronic inflammatory diseases such as arthritis. Furthermore, camphor has been shown to enhance drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs.
The cosmetic industry has also benefited from the properties of DL-Camphor. Its ability to penetrate the skin makes it an effective ingredient in anti-aging products and wound-healing formulations. Recent research has focused on its role as a natural preservative, which could replace synthetic additives in personal care products, addressing consumer concerns about chemical safety.
In conclusion, DL-Camphor (CAS No. 21368-68-3) continues to be a subject of intense scientific interest due to its structural versatility and multifaceted applications. As new research emerges, this compound is poised to play an even greater role in advancing both therapeutic and consumer product innovations.
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